mGluR1 vs. mGluR5 Selectivity: CFMMC Exhibits >200-Fold Window Distinct from Other Group I mGluR Modulators
CFMMC demonstrates marked selectivity for mGluR1 over the closely related Group I family member mGluR5. In a direct comparative assay within the same cellular system, CFMMC inhibited L-glutamate-induced intracellular Ca2+ mobilization in CHO cells expressing human mGluR1a with an IC50 of 50 nM, while exhibiting no meaningful inhibition of human mGluR5a (IC50 >10 μM) [1]. This yields a selectivity ratio exceeding 200-fold. In contrast, other mGluR1 antagonists display varying degrees of mGluR5 cross-reactivity; for instance, the competitive antagonist LY367385 shows only approximately 10-fold selectivity over mGluR5 .
| Evidence Dimension | Selectivity: mGluR1 vs. mGluR5 inhibition |
|---|---|
| Target Compound Data | mGluR1a IC50 = 50 nM; mGluR5a IC50 > 10,000 nM |
| Comparator Or Baseline | Human mGluR5a expressed in CHO cells (same assay conditions) |
| Quantified Difference | Selectivity ratio > 200-fold (mGluR5a IC50 / mGluR1a IC50) |
| Conditions | CHO cells expressing recombinant human mGluR1a or mGluR5a; L-glutamate-induced [Ca2+]i mobilization assay (FLIPR) |
Why This Matters
This >200-fold selectivity window ensures that CFMMC's observed biological effects in Group I mGluR-expressing systems can be attributed specifically to mGluR1 antagonism, reducing confounding mGluR5-mediated off-target interpretations that complicate experiments with less selective tool compounds.
- [1] Fukuda J, Suzuki G, Kimura T, Nagatomi Y, Ito S, Kawamoto H, Ozaki S, Ohta H. Identification of a novel transmembrane domain involved in the negative modulation of mGluR1 using a newly discovered allosteric mGluR1 antagonist, 3-cyclohexyl-5-fluoro-6-methyl-7-(2-morpholin-4-ylethoxy)-4H-chromen-4-one. Neuropharmacology. 2009 Sep;57(4):438-45. View Source
